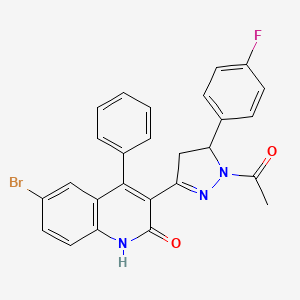

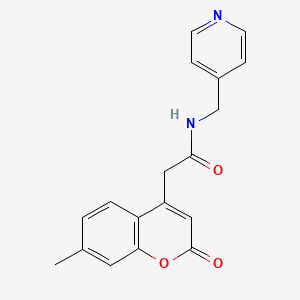

![molecular formula C14H15N5S B2553707 3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060205-84-6](/img/structure/B2553707.png)

3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Skryl’nikova et al. reported the synthesis of a related compound, 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, by intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .

科学的研究の応用

Chemical Synthesis and Structural Analysis

The chemical synthesis of pyrimidine derivatives, including those similar to 3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, often involves condensation reactions that result in the formation of complex heterocyclic structures. These compounds are characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction to determine their molecular structures and confirm their synthesis. For instance, the synthesis and characterization of a novel pyrimidine derivative with a 1,2,4-triazolo[1,5-a]pyrimidine ring were achieved through condensation, followed by detailed structural analysis using X-ray single crystal diffraction and DFT calculations, which revealed significant insights into the molecular geometry and electronic properties of the compound (Lahmidi et al., 2019).

Antimicrobial and Antituberculous Activities

Pyrimidine derivatives have shown promising biological activities, including antimicrobial and antituberculous effects. The structural analogs of these compounds have been synthesized and evaluated for their potential in treating infectious diseases. For example, certain derivatives have demonstrated significant tuberculostatic activity, indicating their potential as antituberculous agents. This highlights the importance of structural modifications and the exploration of different substituents to enhance biological activity and develop new therapeutic agents (Titova et al., 2019).

Molecular Interactions and Binding Studies

The study of molecular interactions, particularly with biological targets such as receptors, is crucial in understanding the therapeutic potential of pyrimidine derivatives. Modifications at specific positions of the triazolo[1,5-c]pyrimidine derivatives, for instance, have been investigated to determine their effects on affinity and selectivity towards certain receptor subtypes. These studies involve advanced computational and experimental approaches to elucidate the binding modes and structure-activity relationships, providing valuable insights for drug design and development (Federico et al., 2018).

特性

IUPAC Name |

3-ethyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S/c1-3-19-13-12(17-18-19)14(16-9-15-13)20-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODNGSOVKVADDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

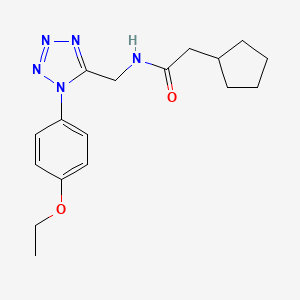

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

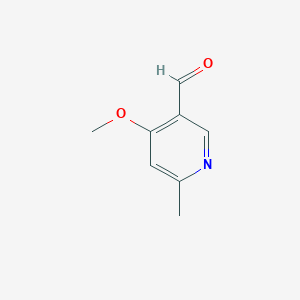

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

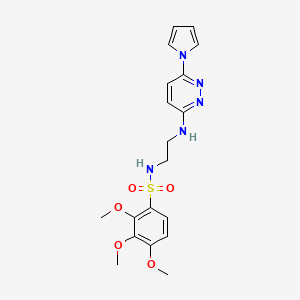

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)